2-(furan-2-yl)-5-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(furan-2-yl)-5-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a unique structure combining furan, imidazo[1,2-a]pyridine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-5-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multiple steps. One common method starts with the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, yielding N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. The final step involves oxidation with potassium ferricyanide in an alkaline medium to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-5-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium ferricyanide.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions, such as nitration, bromination, and acylation, can occur at specific positions on the furan ring.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nitration with nitric acid, bromination with bromine, and acylation with acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically introduces a nitro group at the 5-position of the furan ring .
Scientific Research Applications
2-(furan-2-yl)-5-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of new materials with unique electronic properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-5-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: This compound shares the furan and pyridine rings but has a thiazole ring instead of an imidazo[1,2-a]pyridine ring.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound features two furan rings and a pyrrolo[3,4-c]pyrrole core.
Uniqueness
2-(furan-2-yl)-5-methyl-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to its combination of furan, imidazo[1,2-a]pyridine, and phenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C21H21N3O |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-5-methyl-N-(4-propan-2-ylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H21N3O/c1-14(2)16-9-11-17(12-10-16)22-21-20(18-7-5-13-25-18)23-19-8-4-6-15(3)24(19)21/h4-14,22H,1-3H3 |
InChI Key |
ZSDHZVBTWUAUDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)NC3=CC=C(C=C3)C(C)C)C4=CC=CO4 |
Origin of Product |
United States |
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